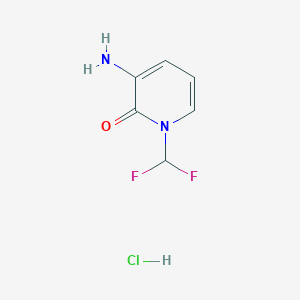

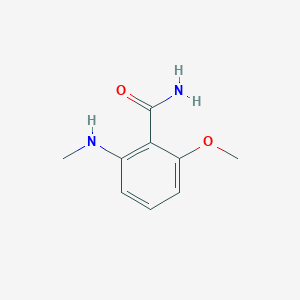

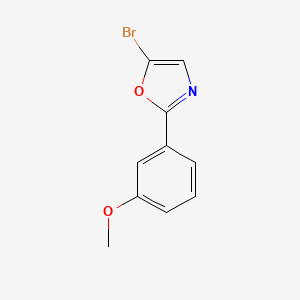

![molecular formula C7H13ClN2O B1381619 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride CAS No. 915795-01-6](/img/structure/B1381619.png)

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride” is a chemical compound . It has been mentioned in the context of being a JAK1 selective inhibitor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a JAK1 selective inhibitor was synthesized based on a core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride has been explored as a core structure in the design and synthesis of novel compounds with potent antibacterial activity against respiratory pathogens. For instance, certain derivatives containing this moiety have shown significant in vitro antibacterial effectiveness against a variety of pathogens including gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant and quinolone-resistant bacteria. These compounds have also exhibited excellent in vivo activity in murine pneumonia models, along with favorable toxicological and pharmacokinetic profiles, highlighting their potential as therapeutic agents for respiratory tract infections (Odagiri et al., 2013).

Enzyme Inhibition

Another application involves the utilization of this compound in the development of enzyme inhibitors. A derivative was identified as a selective JAK1 inhibitor, showcasing an IC50 value of 8.5 nM against JAK1 with considerable selectivity over JAK2. This compound demonstrated efficacy in mouse and rat models for inflammatory conditions, suggesting its potential as a lead compound for the development of treatments targeting JAK1-mediated diseases (Chough et al., 2018).

Chemical Transformations

The reductive cleavage and subsequent transformations of compounds containing the 5-oxa-6-azaspiro[2.4]heptane structure, closely related to this compound, have been studied. This research has led to the formation of bi- or tricyclic lactams or lactones, highlighting the versatility of this moiety in synthetic organic chemistry and its potential utility in the synthesis of complex molecular architectures (Molchanov et al., 2016).

Drug Discovery

The compound has also found application in drug discovery, where its derivatives have been synthesized and evaluated for their potential as therapeutic agents. For example, the diversity-oriented synthesis of azaspirocycles, which includes structures similar to this compound, has yielded functionalized pyrrolidines, piperidines, and azepines. These scaffolds are of significant interest for chemistry-driven drug discovery, providing a foundation for the development of novel pharmaceuticals (Wipf et al., 2004).

Wirkmechanismus

Eigenschaften

IUPAC Name |

7-amino-7-methyl-5-azaspiro[2.4]heptan-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-6(8)4-9-5(10)7(6)2-3-7;/h2-4,8H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZKXNFEZLOBCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C12CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

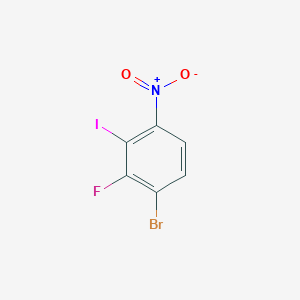

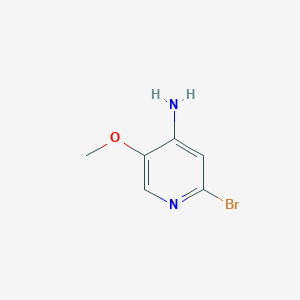

![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)

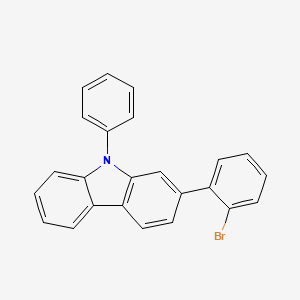

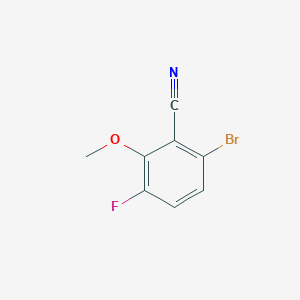

![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)

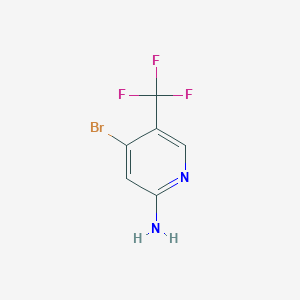

![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)

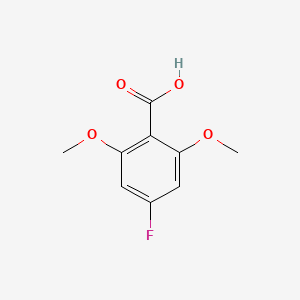

![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)